molecular formula C18H20Cl2N2O3S B285309 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

カタログ番号: B285309
分子量: 415.3 g/mol
InChIキー: MPQKLKUHHXDAAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide, also known as CB1954, is a prodrug that has been widely used in scientific research for cancer treatment. It was first synthesized in the late 1950s and has since been studied for its potential as a chemotherapeutic agent. CB1954 is a highly selective drug that targets cancer cells while leaving normal cells unharmed.

作用機序

The mechanism of action of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide involves the activation of the prodrug by the enzyme NQO2. Upon activation, this compound generates a highly reactive species that causes DNA damage and ultimately leads to cell death. This mechanism of action makes this compound highly selective for cancer cells, as normal cells do not express high levels of NQO2.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit tumor growth and induce apoptosis in preclinical studies. In addition, this compound has been tested in combination with other chemotherapeutic agents, with some studies suggesting that this compound may enhance the efficacy of these drugs.

実験室実験の利点と制限

One of the main advantages of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide is its selectivity for cancer cells. This makes it a promising candidate for cancer treatment, as it may be able to target cancer cells while leaving normal cells unharmed. In addition, the synthesis method for this compound is relatively simple and has been well established in the literature.
One of the limitations of this compound is its dependence on the enzyme NQO2 for activation. This may limit its effectiveness in some cancer types that do not express high levels of NQO2. In addition, the mechanism of action of this compound may be subject to resistance mechanisms, which could limit its effectiveness over time.

将来の方向性

There are several future directions for the study of 3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide. One potential avenue of research is the development of new prodrugs that can be activated by different enzymes or mechanisms. This may increase the effectiveness of this compound in cancer types that do not express high levels of NQO2.
Another potential future direction is the development of combination therapies that include this compound. This may enhance the efficacy of other chemotherapeutic agents and improve outcomes for cancer patients.
Finally, further preclinical and clinical studies are needed to fully understand the potential of this compound as a cancer treatment. This may involve testing this compound in different cancer types and in combination with other drugs, as well as investigating potential resistance mechanisms and developing strategies to overcome them.
Conclusion
This compound is a prodrug that has shown promising results in preclinical studies as a cancer treatment. Its selectivity for cancer cells and simple synthesis method make it a promising candidate for further research. However, further studies are needed to fully understand its potential as a cancer treatment and to develop strategies to overcome potential limitations.

合成法

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide is synthesized by reacting 3-nitrobenzoyl chloride with 3-methylaminophenol, followed by reaction with bis(2-chloroethyl)amine. The resulting compound is then treated with sodium sulfite to yield this compound. The synthesis method is relatively simple and has been well established in the literature.

科学的研究の応用

3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide has been extensively studied for its potential as a cancer treatment. It is a prodrug that is activated by the enzyme NQO2, which is overexpressed in many cancer cells. Upon activation, this compound generates a highly reactive species that causes DNA damage and ultimately leads to cell death. This mechanism of action makes this compound highly selective for cancer cells, as normal cells do not express high levels of NQO2.
This compound has been tested in a variety of cancer models, including breast cancer, prostate cancer, and glioblastoma. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been tested in combination with other chemotherapeutic agents, with some studies suggesting that this compound may enhance the efficacy of these drugs.

特性

分子式

C18H20Cl2N2O3S

分子量

415.3 g/mol

IUPAC名

3-[bis(2-chloroethyl)sulfamoyl]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C18H20Cl2N2O3S/c1-14-4-2-6-16(12-14)21-18(23)15-5-3-7-17(13-15)26(24,25)22(10-8-19)11-9-20/h2-7,12-13H,8-11H2,1H3,(H,21,23)

InChIキー

MPQKLKUHHXDAAY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(CCCl)CCCl

正規SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(CCCl)CCCl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。